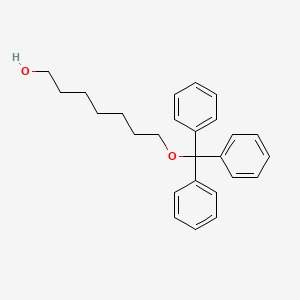

1-Heptanol, 7-(triphenylmethoxy)-

Description

Contextualization of 7-(Triphenylmethoxy)-1-heptanol within Functionalized Long-Chain Alcohol Chemistry

Long-chain alcohols and their derivatives are fundamental building blocks in organic synthesis. nih.gov 1-Heptanol (B7768884), a primary alcohol with a seven-carbon chain, is a clear, colorless liquid that is only slightly soluble in water but miscible with organic solvents like ether and ethanol. foodb.cawikipedia.org Its structure is CH3(CH2)6OH. foodb.ca The functionalization of such long-chain alcohols, like in 7-(triphenylmethoxy)-1-heptanol, creates bifunctional molecules with distinct reactive sites.

7-(Triphenylmethoxy)-1-heptanol possesses a trityl ether at one end of the seven-carbon chain and a free primary alcohol at the other. This structure is significant because it allows for sequential reactions. The free hydroxyl group can undergo a variety of chemical transformations, while the trityl-protected hydroxyl group at the other end of the chain remains inert. This differential protection is crucial in syntheses where specific regioselectivity is required. The long alkyl chain also imparts lipophilic character to the molecule.

The synthesis of such bifunctional long-chain molecules can be approached through various methods, including the functionalization of long-chain olefins and fatty acid derivatives. uantwerpen.be The ability to selectively protect one alcohol group in a long-chain diol is a key synthetic strategy.

Significance of Triphenylmethyl (Trityl) Ethers as Protecting Groups in Complex Molecular Synthesis

The triphenylmethyl (trityl) group is a widely used protecting group for primary alcohols, especially in carbohydrate and nucleoside chemistry. acs.orgtotal-synthesis.com Its significance stems from several key characteristics:

Steric Hindrance : The bulky nature of the trityl group allows for the selective protection of primary alcohols in the presence of more sterically hindered secondary and tertiary alcohols. acs.orgtotal-synthesis.comhighfine.comnih.gov

Stability : Trityl ethers are stable under neutral and basic conditions, which allows for a wide range of subsequent chemical transformations to be performed on other parts of the molecule. acs.org

Acid Labile Deprotection : The trityl group is easily removed under mild acidic conditions, often using reagents like formic acid or boron trichloride. thieme-connect.delookchem.com This ease of removal is due to the formation of the highly stable trityl cation. total-synthesis.com This allows for selective deprotection without affecting other, more robust protecting groups. thieme-connect.de

Hydrophobicity : The lipophilic nature of the trityl group can be advantageous, particularly in the protection of polar, water-soluble molecules like monosaccharides, by increasing their solubility in organic solvents. lookchem.com

The introduction of the trityl group is typically achieved by reacting the alcohol with trityl chloride in the presence of a base such as pyridine (B92270). total-synthesis.comhighfine.com Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can also be employed. total-synthesis.com The reaction proceeds via an SN1 mechanism involving the stable trityl cation intermediate. total-synthesis.com

Overview of Current Research Trends in Trityl Ether Chemistry

While the fundamental applications of trityl ethers are well-established, research continues to refine and expand their utility. Current trends focus on developing more efficient and environmentally friendly methods for tritylation and deprotection, as well as exploring new applications for trityl-containing compounds.

One area of active research is the development of novel catalytic systems for tritylation. For instance, the use of recyclable, Lewis acid-based ionic liquids has been shown to be an efficient approach for the tritylation of primary alcohols. acs.orgnih.gov These methods offer advantages such as short reaction times, selectivity for primary alcohols over secondary ones, and the elimination of the need for a traditional workup. acs.org

Furthermore, research is exploring the synthesis and reactivity of new trityl-type protecting groups with modified electronic and steric properties. acgpubs.org By introducing different substituents onto the phenyl rings of the trityl group, chemists can fine-tune the stability and reactivity of the protecting group, allowing for even greater selectivity in complex syntheses. For example, the addition of a p-methoxy group increases the stability of the trityl cation, making deprotection even easier. total-synthesis.com

The application of trityl-containing compounds is also expanding beyond their traditional role as protecting groups. They have garnered attention in medicinal and materials chemistry. nih.gov The unique structural and electronic properties of the trityl moiety are being explored for use in catalysis and stereoselective synthesis. nih.gov

The broader field of organic synthesis is also evolving, with a growing emphasis on sustainable and efficient methodologies. researchgate.net This includes the development of catalytic reactions, green chemistry approaches, and the use of computational methods to design and optimize synthetic pathways. researchgate.netnumberanalytics.com These trends will undoubtedly continue to influence the application and development of protecting group strategies, including those involving trityl ethers.

Properties

CAS No. |

82777-71-7 |

|---|---|

Molecular Formula |

C26H30O2 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

7-trityloxyheptan-1-ol |

InChI |

InChI=1S/C26H30O2/c27-21-13-2-1-3-14-22-28-26(23-15-7-4-8-16-23,24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-12,15-20,27H,1-3,13-14,21-22H2 |

InChI Key |

WRYDZWJWQYDDMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7 Triphenylmethoxy 1 Heptanol

Regioselective O-Tritylation of Primary Alcohols

The selective protection of a primary alcohol with a trityl group is a cornerstone of modern organic synthesis, prized for the stability of the resulting ether under a range of conditions and its facile removal under mild acidic treatment. The synthesis of 7-(triphenylmethoxy)-1-heptanol can be approached from two primary starting materials: 1-heptanol (B7768884) or 1,7-heptanediol. While the former requires a straightforward protection of the single hydroxyl group, the latter necessitates a more nuanced approach to achieve selective mono-protection.

Optimization of Reaction Conditions for 1-Heptanol Tritylation

The direct tritylation of 1-heptanol involves the reaction of the alcohol with a tritylating agent, most commonly trityl chloride (TrCl), in the presence of a base. The optimization of this reaction hinges on the choice of solvent, base, and catalyst. Pyridine (B92270) has traditionally been used as both the solvent and the base to neutralize the hydrogen chloride byproduct. However, its high boiling point and toxicity have led to the exploration of other systems.

A significant advancement in tritylation reactions involves the use of silver nitrate (B79036) as a catalyst. The silver ion is believed to facilitate the formation of the highly reactive trityl cation, thereby accelerating the reaction. ut.ac.ir A general and rapid procedure for the selective tritylation of primary alcohols utilizes trityl chloride in a mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) with silver nitrate as a catalyst. ut.ac.ir The reaction proceeds efficiently at room temperature, often completing within a few hours. The addition of pyridine to this system has been found to be detrimental to the reaction progress. ut.ac.ir

More recent developments have focused on silver-free methods to improve cost-effectiveness and reduce heavy metal waste. One such method employs trifluoroacetic anhydride (B1165640) to activate trityl alcohol, generating a tritylium (B1200429) trifluoroacetate (B77799) intermediate in situ. This highly reactive species can then efficiently tritylate primary alcohols. The use of a non-coordinating base like diisopropylethylamine (DIEA) in a solvent such as THF provides excellent yields and selectivity for mono-tritylation. nih.gov

Microwave irradiation has also emerged as a powerful tool for accelerating organic reactions. A solvent-free and selective method for the preparation of trityl ethers involves the use of trityl chloride and triethylamine (B128534) under microwave irradiation, which can significantly reduce reaction times. ajol.info

Strategies for Selective Mono-protection in Polyhydroxyl Heptanol (B41253) Derivatives (e.g., 1,7-Heptanediol)

The synthesis of 7-(triphenylmethoxy)-1-heptanol from the symmetrical diol, 1,7-heptanediol, requires a strategy that favors the formation of the mono-tritylated product over the di-tritylated byproduct and unreacted starting material. Achieving high selectivity can be challenging due to the similar reactivity of the two primary hydroxyl groups.

One effective strategy is to use a stoichiometric excess of the diol relative to the tritylating agent. This statistical approach increases the probability of the tritylating agent reacting with a diol molecule that has not yet been protected. Further control can be achieved by the slow addition of the trityl chloride solution to the solution of the diol, maintaining a low concentration of the limiting reagent throughout the reaction. nih.gov

The choice of reaction conditions also plays a crucial role. Lowering the reaction temperature can help to moderate the reaction rate and improve selectivity. Furthermore, the use of specific catalytic systems can influence the product distribution. For instance, organocatalytic systems, such as those based on N-heterocyclic carbenes (NHCs) or chiral diamines, have been shown to be effective in the selective functionalization of diols. rsc.org While often applied to desymmetrization of meso-diols, the principles of catalyst-substrate interaction can be adapted to favor mono-protection in symmetrical diols.

A modular approach involving temporary protection can also be envisioned. For example, temporarily masking the diol as an acetonide can impart selectivity for subsequent functionalization steps. nih.gov

Convergent Synthesis Approaches Incorporating the Triphenylmethoxy Moiety

Convergent synthesis offers an alternative and often more efficient route to complex molecules by assembling pre-functionalized fragments in the later stages of the synthesis. For 7-(triphenylmethoxy)-1-heptanol, a convergent approach would involve the coupling of a C7 building block already bearing a hydroxyl group with a triphenylmethoxy-containing fragment, or vice versa.

One plausible convergent strategy would be the reaction of a 7-halo-1-heptanol derivative (e.g., 7-bromo-1-heptanol) with triphenylmethoxide. The alkoxide can be generated from triphenylmethanol (B194598) and a strong base. This approach, however, requires the prior synthesis of the bifunctional halo-alcohol.

A more elegant convergent synthesis could involve a three-component coupling reaction. For instance, a cobalt(III)-catalyzed three-component coupling of a C(sp²)–H bond, an alkyne, and a halogenating agent has been reported for the synthesis of functionalized alkenyl halides. nih.gov While not directly applicable to the synthesis of the saturated target molecule, this illustrates the power of convergent multi-component reactions in rapidly building molecular complexity.

Novel Synthetic Routes for Improved Yields and Atom Economy

The principles of green chemistry, particularly atom economy, are increasingly influencing the design of synthetic routes. Atom economy considers the efficiency with which atoms from the reactants are incorporated into the desired product. wordpress.com Traditional tritylation using trityl chloride and a base like pyridine generates a stoichiometric amount of pyridinium (B92312) hydrochloride as a byproduct, leading to a lower atom economy.

Novel synthetic routes aim to address this by using catalytic methods or reagents that generate less waste. The use of trityl alcohol activated by trifluoroacetic anhydride is an example of a more atom-economical approach, as the byproducts are volatile and easily removed. nih.gov

The development of catalytic systems that can be recycled is another key area of research. While not explicitly demonstrated for this specific synthesis, the broader field of organocatalysis and the use of supported catalysts offer promising avenues for developing more sustainable and higher-yielding syntheses of 7-(triphenylmethoxy)-1-heptanol.

Investigation of Solvent Effects and Catalyst Systems in Tritylation Reactions

As mentioned, traditional tritylation is often carried out in pyridine. ajol.info However, a mixture of THF and DMF has been shown to be effective, particularly in the presence of a silver nitrate catalyst, where the elimination of DMF can lead to a significant decrease in the reaction rate. ut.ac.ir

A variety of catalyst systems have been explored to enhance the efficiency and selectivity of tritylation. These can be broadly categorized as:

Lewis Acids: Silver nitrate and silver perchlorate (B79767) are effective catalysts that promote the formation of the trityl cation. ut.ac.ir

Organocatalysts: 4-(Dimethylamino)pyridine (DMAP) is a well-known nucleophilic catalyst that can accelerate tritylation reactions. nih.gov Chiral diamines and isothiourea derivatives have also been used for the enantioselective acylation of diols, and similar principles could be applied to selective tritylation. rsc.org

Bases: While bases like pyridine and triethylamine are primarily used to neutralize the acid byproduct, stronger, non-nucleophilic bases such as diisopropylethylamine (DIEA) can be advantageous in certain protocols to avoid side reactions. nih.gov

The following interactive table summarizes the effect of different solvent and catalyst systems on tritylation reactions, based on findings for similar substrates.

| Catalyst System | Solvent | Key Features | Reference |

| Silver Nitrate | THF/DMF (4:1) | Rapid and selective for primary alcohols at room temperature. | ut.ac.ir |

| Trifluoroacetic Anhydride/DIEA | THF | Silver-free, high yield, and excellent selectivity for mono-tritylation. | nih.gov |

| Triethylamine (Microwave) | Solvent-free | Fast reaction times and high selectivity for 5'-OH of nucleosides. | ajol.info |

| Pyridine | Pyridine | Traditional method, acts as both solvent and base. | ajol.info |

Mechanistic and Kinetic Investigations of Trityl Ether Formation and Cleavage

Acid-Catalyzed Hydrolysis Mechanisms of Triphenylmethyl Ethers

The cleavage of the trityl ether in 1-Heptanol (B7768884), 7-(triphenylmethoxy)- under acidic conditions is a classic example of an acid-catalyzed hydrolysis reaction. The mechanism hinges on the remarkable stability of the triphenylmethyl cation (trityl cation), which is a key intermediate in the process. total-synthesis.comresearchgate.net The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. total-synthesis.commasterorganicchemistry.com

Tr-O-(CH₂)₇-OH + H₃O⁺ ⇌ [Tr-O(H)-(CH₂)₇-OH]⁺ + H₂O [Tr-O(H)-(CH₂)₇-OH]⁺ → Tr⁺ + HO-(CH₂)₇-OH Tr⁺ + 2H₂O ⇌ Tr-OH + H₃O⁺

Detailed Kinetic Studies of Trityl Cation Generation and Reactivity

The rate-determining step in the acid-catalyzed hydrolysis of trityl ethers is the heterolysis of the protonated ether to form the trityl cation and the corresponding alcohol. researchgate.net The generation of the highly stabilized trityl cation is facilitated by the delocalization of the positive charge over the three phenyl rings. total-synthesis.com

While specific kinetic data for the hydrolysis of 1-Heptanol, 7-(triphenylmethoxy)- is not extensively documented, studies on analogous primary alcohol trityl ethers provide valuable insights. The rate of hydrolysis is typically first-order with respect to the trityl ether and is highly dependent on the acidity of the medium. researchgate.net

Table 1: Representative Kinetic Data for the Acid-Catalyzed Hydrolysis of Primary Trityl Ethers

| Trityl Ether Derivative | Acid/Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

| 5'-O-Tritylthymidine | 80% Acetic Acid | Room Temp. | ~3.8 x 10⁻⁶ | total-synthesis.com |

| 5'-O-(p-Methoxytrityl)thymidine | 80% Acetic Acid | Room Temp. | ~3.8 x 10⁻⁵ | total-synthesis.com |

| 5'-O-(Di-p-methoxytrityl)thymidine | 80% Acetic Acid | Room Temp. | ~1.9 x 10⁻⁴ | total-synthesis.com |

Note: The data presented is for nucleoside derivatives, which are structurally different from 1-Heptanol, 7-(triphenylmethoxy)-, but illustrates the general trend of reactivity.

The reactivity of the generated trityl cation is also a crucial aspect. It is a powerful electrophile and can be trapped by various nucleophiles present in the reaction mixture. In the context of hydrolysis, the primary nucleophile is water, leading to the formation of triphenylmethanol (B194598). total-synthesis.com

Influence of Electronic and Steric Factors on Cleavage Rates

The rate of acid-catalyzed cleavage of trityl ethers is significantly influenced by both electronic and steric factors.

Electronic Effects: Electron-donating groups on the phenyl rings of the trityl group stabilize the resulting trityl cation through resonance and inductive effects, thereby accelerating the rate of cleavage. Conversely, electron-withdrawing groups destabilize the cation and slow down the reaction. For instance, the introduction of a methoxy (B1213986) group in the para position of one of the phenyl rings (monomethoxytrityl, MMT) increases the hydrolysis rate by approximately a factor of 10 compared to the unsubstituted trityl group. total-synthesis.com The use of dimethoxytrityl (DMT) and trimethoxytrityl (TMT) groups leads to even faster cleavage rates. total-synthesis.com

Steric Factors: The steric environment around the ether linkage generally has a less pronounced effect on the rate of cleavage for primary alcohols like 1-heptanol compared to more hindered secondary or tertiary alcohols. The bulky nature of the trityl group itself is the dominant steric feature. However, the long heptyl chain in 1-Heptanol, 7-(triphenylmethoxy)- is unlikely to significantly hinder the approach of the proton to the ether oxygen or the departure of the bulky trityl cation.

Alternative De-Tritylation Methodologies for 7-(Triphenylmethoxy)-1-heptanol

While acid-catalyzed hydrolysis is the most common method for detritylation, several alternative strategies have been developed to achieve this transformation under different, often milder, conditions. These methods can offer improved chemoselectivity and compatibility with sensitive functional groups.

Nucleophilic Displacement and Reductive Cleavage Strategies

Nucleophilic Displacement: Although less common for trityl ethers due to the steric hindrance of the trityl group, nucleophilic displacement can be achieved under specific conditions. Strong nucleophiles in polar aprotic solvents can, in some cases, displace the trityl group.

Reductive Cleavage: Reductive cleavage provides a powerful alternative to acidic deprotection. These methods typically involve the use of a reducing agent that can cleave the C-O bond of the ether.

One notable method involves the use of sodium borohydride (B1222165) in the presence of a metal acid catalyst, such as mercuric chloride. nih.gov This method allows for the deprotection of trityl ethers at room temperature. Another approach utilizes indium powder in a mixture of methanol (B129727) and ammonium (B1175870) chloride for the reductive cleavage of the trityl-oxygen bond, affording the corresponding alcohol in good yields under very mild conditions. researchgate.net

Table 2: Examples of Reductive Cleavage of Trityl Ethers

| Substrate | Reagents | Solvent | Conditions | Yield (%) | Reference |

| Tritylated ethanol | HgCl₂/NaBH₄ | Acetonitrile (B52724) | Room Temp. | High | nih.gov |

| Various trityl ethers | Indium powder, NH₄Cl | Methanol | Mild | Good to Excellent | researchgate.net |

Photochemical and Enzymatic Approaches for Trityl Ether Scission

Photochemical Approaches: The development of photolabile protecting groups has opened new avenues for deprotection under mild and spatially controlled conditions. Trityl ethers can be rendered photolabile by introducing specific chromophores onto the triphenylmethyl framework. nih.govacs.orgresearchgate.net For instance, the incorporation of a meta-dimethylamino group can significantly enhance the photochemical deprotection efficiency. nih.gov Visible light photocatalysis has also emerged as a method for the cleavage of trityl ethers under pH-neutral conditions, utilizing a photoredox catalyst to generate a triphenylmethyl radical which then leads to bond cleavage. organic-chemistry.org This approach is highly selective and tolerates a wide range of functional groups. organic-chemistry.org

Enzymatic Approaches: The use of enzymes for the cleavage of protecting groups is a rapidly growing field, offering high selectivity and mild reaction conditions. While the enzymatic hydrolysis of many types of ethers is known, specific enzymes for the direct cleavage of the trityl ether bond in compounds like 1-Heptanol, 7-(triphenylmethoxy)- are not yet widely established. However, research into "etherases," particularly those involved in lignin (B12514952) degradation, shows promise for the future development of enzymatic methods for cleaving robust ether linkages. nih.gov These enzymes often utilize co-factors like glutathione (B108866) to facilitate the cleavage. nih.gov The rate enhancements observed for some of these enzymes are among the largest known, suggesting significant potential for synthetic applications. nih.gov

Understanding Chemoselectivity in the Presence of Other Protecting Groups

In complex organic syntheses, molecules often contain multiple protecting groups with varying stabilities. The ability to selectively remove one protecting group while leaving others intact is crucial for synthetic efficiency. The trityl group's lability can be tuned to achieve such chemoselectivity.

The relatively mild acidic conditions required for the cleavage of a standard trityl ether allow for its selective removal in the presence of more acid-stable protecting groups like silyl (B83357) ethers (e.g., TBDMS, TBDPS). nih.gov For instance, formic acid in methanol has been shown to selectively deprotect triethylsilyl (TES) ethers in the presence of tert-butyldimethylsilyl (TBDMS) ethers, and formic acid is also a known reagent for detritylation. nih.gov

Conversely, by employing more acid-labile trityl derivatives (e.g., MMT, DMT), it is possible to deprotect the trityl ether in the presence of less acid-labile groups. The choice of deprotection reagent and conditions is therefore critical in achieving the desired chemoselectivity. For example, very mild acids like formic or acetic acid can deprotect trityl ethers while leaving TBS ethers intact. total-synthesis.com

Table 3: Chemoselective Deprotection of Trityl Ethers

| Trityl Ether Substrate with Other Protecting Groups | Deprotection Reagent | Conditions | Outcome | Reference |

| Primary Trityl Ether with TBDMS Ether | Formic Acid/Methanol | Mild | Selective deprotection of TES over TBDMS demonstrated, applicable to Trityl. | nih.gov |

| Primary Trityl Ether with Benzyl Ether | BCl₃ | -30 °C | Selective deprotection of the trityl ether. | |

| Tritylated Alcohol with Ester and Alkene | Visible Light Photocatalysis | pH-neutral | Selective deprotection of the trityl ether. | organic-chemistry.org |

The development of orthogonal deprotection strategies, such as the photochemical methods mentioned earlier, further expands the toolkit for achieving high chemoselectivity in complex molecule synthesis. organic-chemistry.org

Applications of 7 Triphenylmethoxy 1 Heptanol As a Versatile Synthetic Intermediate

Strategic Utilization in Oligonucleotide Synthesis as a 5'-Hydroxyl Protecting Group Precursor

In the realm of automated solid-phase oligonucleotide synthesis, the protection of the 5'-hydroxyl group of nucleoside phosphoramidites is crucial. The trityl group and its derivatives, such as the dimethoxytrityl (DMTr) group, are widely employed for this purpose due to their stability under basic conditions and their facile removal under mild acidic conditions. glenresearch.comnih.gov While not a direct component of the nucleoside itself, 7-(triphenylmethoxy)-1-heptanol serves as a precursor for introducing a 5'-hydroxyl-protected C7 linker into an oligonucleotide chain.

This linker can be functionalized at the free hydroxyl end to be incorporated into the solid support or converted into a phosphoramidite. The resulting modified oligonucleotide will possess a terminal heptyl chain with a trityl-protected hydroxyl group. This protected hydroxyl can be deprotected at the desired stage to allow for the conjugation of other molecules, such as fluorophores, quenchers, or biotin, to the 5'-end of the oligonucleotide through the C7 linker. The lipophilic nature of the heptyl chain can also enhance the cellular uptake of the modified oligonucleotide.

The general strategy involves:

Functionalization of the free hydroxyl group of 7-(triphenylmethoxy)-1-heptanol to enable its attachment to a solid support or its conversion to a phosphoramidite.

Incorporation of the resulting synthon into the automated oligonucleotide synthesis.

Post-synthetic deprotection of the trityl group to reveal the terminal hydroxyl for further conjugation.

Role in Complex Carbohydrate Synthesis for Selective Hydroxyl Functionalization

The synthesis of complex carbohydrates requires a sophisticated strategy of protecting group manipulation to differentiate between multiple hydroxyl groups of similar reactivity. acs.orgacs.org The bulky nature of the trityl group makes it highly selective for the protection of primary hydroxyl groups over more sterically hindered secondary and tertiary alcohols. total-synthesis.comacs.org This selectivity is a cornerstone of carbohydrate chemistry.

7-(triphenylmethoxy)-1-heptanol can be utilized as a building block to introduce a hydrophobic aglycone with a terminal protected hydroxyl group to a carbohydrate moiety. The free hydroxyl group of the heptanol (B41253) derivative can be glycosylated with a suitably protected sugar donor. The resulting glycoside, now bearing the 7-(triphenylmethoxy)heptyl aglycone, can undergo further transformations at the carbohydrate core. The terminal trityl group can be selectively removed under mild acidic conditions to allow for the introduction of other functional groups or the extension of the carbon chain, providing a route to complex, multifunctional carbohydrate structures.

Development of Bioconjugates and Cross-linking Agents with a Protected Heptyl Linker

Bioconjugation involves the covalent linking of two or more molecules, where at least one is a biomolecule, to create novel constructs with combined properties. thermofisher.com Cross-linking agents are used to establish connections between or within molecules, such as proteins. thermofisher.comkorambiotech.com The bifunctional nature of 7-(triphenylmethoxy)-1-heptanol, with a protected hydroxyl group and a free hydroxyl group separated by a flexible seven-carbon spacer, makes it an attractive precursor for the synthesis of heterobifunctional cross-linking agents.

The free hydroxyl group can be converted into a variety of reactive functionalities, such as an N-hydroxysuccinimide (NHS) ester, a maleimide, or an aldehyde, which can react with specific functional groups on biomolecules, most commonly primary amines or sulfhydryls. thermofisher.com The protected hydroxyl at the other end of the heptyl linker remains inert during this process. Once the linker is attached to the first biomolecule, the trityl group can be removed to expose the second hydroxyl group, which can then be activated to react with a second biomolecule. The heptyl chain provides a flexible spacer arm, which can be advantageous in reducing steric hindrance between the conjugated molecules. youtube.com

Precursor in the Synthesis of Advanced Organic Materials

The unique combination of a bulky, rigid trityl group and a flexible aliphatic chain in 7-(triphenylmethoxy)-1-heptanol suggests its potential as a precursor in the synthesis of advanced organic materials. The trityl group itself is known to influence the packing of molecules in the solid state, which can be exploited in crystal engineering. mdpi.comacs.org

By functionalizing the free hydroxyl group, 7-(triphenylmethoxy)-1-heptanol can be incorporated into polymers, liquid crystals, or self-assembling monolayers. For instance, polymerization of a derivative of this compound could lead to materials with a backbone decorated with pendant heptyl chains capped with bulky trityl groups. These bulky groups could influence the polymer's morphology and physical properties, such as solubility and thermal stability. In the context of self-assembled monolayers on surfaces, the heptyl chain would provide the alkyl spacer, while the trityl group could form a well-defined, sterically demanding outer layer.

Exploration in Stereoselective Transformations and Chiral Auxiliary Design

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com While 7-(triphenylmethoxy)-1-heptanol itself is not chiral, it can be used as a building block in the design of chiral auxiliaries. The trityl group's steric bulk can play a significant role in inducing facial selectivity in reactions occurring at a nearby prochiral center.

For example, the free hydroxyl group of 7-(triphenylmethoxy)-1-heptanol could be esterified with a chiral carboxylic acid. The resulting ester, now containing a chiral center, could be used as a substrate in various transformations. The bulky trityl group, positioned at a defined distance by the heptyl spacer, could influence the approach of reagents to a reactive site within the chiral moiety, leading to a diastereoselective outcome. After the reaction, the auxiliary part, including the 7-(triphenylmethoxy)heptyl group, can be cleaved to yield the desired enantiomerically enriched product. The trityl group has been shown to be effective in transmitting chirality from a stereogenic center to a stereodynamic propeller-like structure. mdpi.com

Advanced Analytical Methodologies for Research on 7 Triphenylmethoxy 1 Heptanol

Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Protected Heptanols

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of 7-(triphenylmethoxy)-1-heptanol. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum, the protons of the triphenylmethoxy (trityl) group produce a characteristic complex multiplet in the aromatic region, typically between 7.20 and 7.50 ppm. The protons on the heptanol (B41253) chain exhibit distinct signals based on their proximity to the ether and hydroxyl functional groups. The methylene (B1212753) protons adjacent to the trityl ether oxygen (C7-H) are deshielded and appear as a triplet around 3.10 ppm. Conversely, the methylene protons next to the primary alcohol (C1-H) are found at approximately 3.65 ppm. The remaining methylene protons of the alkyl chain produce a series of multiplets in the upfield region, generally between 1.20 and 1.65 ppm.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The quaternary carbon of the trityl group (C(Ph)₃) is typically observed around 86.5 ppm. The carbons of the phenyl rings appear in the 127-145 ppm range. Within the heptanol chain, the carbon attached to the trityl ether oxygen (C-7) resonates at approximately 63.5 ppm, while the carbon bearing the hydroxyl group (C-1) is found at about 62.8 ppm. The internal methylene carbons (C-2 to C-6) are observed in the 25-33 ppm range.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.45 - 7.20 | m |

| 3.65 | t |

| 3.10 | t |

| 1.65 - 1.50 | m |

| 1.40 - 1.20 | m |

Table 1. Predicted ¹H and ¹³C NMR data for 7-(triphenylmethoxy)-1-heptanol. Data is extrapolated from known values for trityl-protected alcohols and long-chain alkanols.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups present in 7-(triphenylmethoxy)-1-heptanol.

FT-IR spectroscopy is particularly effective for detecting polar bonds. The most prominent feature in the FT-IR spectrum is the strong, broad absorption band for the O-H stretching vibration of the primary alcohol, which typically appears in the region of 3500-3200 cm⁻¹. The C-H stretching vibrations of the aromatic trityl group and the aliphatic heptyl chain are observed between 3100-2850 cm⁻¹. The presence of the ether linkage (C-O-C) is confirmed by a strong absorption band in the 1150-1050 cm⁻¹ range. libretexts.orglibretexts.orgrockymountainlabs.com Aromatic C=C stretching vibrations from the phenyl rings of the trityl group are also visible as a series of absorptions between 1600 and 1450 cm⁻¹. spectroscopyonline.com

Raman spectroscopy, which is sensitive to non-polar bonds, provides complementary information. It is particularly useful for identifying the symmetric vibrations of the aromatic rings in the trityl group. rsc.org The C-C stretching of the aromatic rings and the aliphatic backbone can be clearly distinguished.

| FT-IR Spectroscopy | Raman Spectroscopy |

| Wavenumber (cm⁻¹) | Intensity |

| 3500 - 3200 | Strong, Broad |

| 3100 - 3000 | Medium |

| 2950 - 2850 | Strong |

| 1600 - 1450 | Medium-Weak |

| 1150 - 1050 | Strong |

| 1070 - 1000 | Medium |

Table 2. Key vibrational spectroscopy peaks for 7-(triphenylmethoxy)-1-heptanol.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of 7-(triphenylmethoxy)-1-heptanol by providing a highly accurate mass measurement of the molecular ion. The exact mass of the compound (C₂₆H₃₀O₂) can be determined with a precision of a few parts per million, which is critical for unambiguous identification.

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the most characteristic fragmentation pathway for trityl ethers is the cleavage of the C-O bond, leading to the formation of the highly stable triphenylmethyl (trityl) cation. organic-chemistry.org This fragment is expected to be the base peak in the spectrum, with a mass-to-charge ratio (m/z) of 243.1168. The other fragment would be the heptanol radical. The molecular ion peak [M]⁺ may be weak or absent, but adduct ions such as [M+Na]⁺ or [M+H]⁺ are often observed, especially with softer ionization techniques like ESI.

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

| [M+H]⁺ | [C₂₆H₃₁O₂]⁺ | 375.2319 | Protonation of the molecular ion |

| [M+Na]⁺ | [C₂₆H₃₀O₂Na]⁺ | 397.2138 | Sodiation of the molecular ion |

| [M-H₂O]⁺ | [C₂₆H₂₈O]⁺• | 356.2135 | Loss of water from the alcohol |

| [C₁₉H₁₅]⁺ | [C₁₉H₁₅]⁺ | 243.1168 | Cleavage of the ether bond (Trityl Cation) |

Table 3. Predicted HRMS fragments for 7-(triphenylmethoxy)-1-heptanol.

Chromatographic Separation and Purity Determination

Chromatographic techniques are fundamental for separating 7-(triphenylmethoxy)-1-heptanol from reaction mixtures, verifying its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for purity assessment and identity confirmation. libretexts.org However, due to the high molecular weight and low volatility of 7-(triphenylmethoxy)-1-heptanol, high temperatures are required for its analysis by GC. The use of a high-temperature, non-polar capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase, is typically necessary. nih.gov

The retention time in the gas chromatogram is a characteristic property that can be used for identification. The mass spectrometer detector provides fragmentation patterns for any eluting peaks, which can be compared to known spectra to confirm the identity of the main component and any impurities. The primary fragment observed would be the trityl cation at m/z 243. whitman.edu

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis and reaction monitoring of 7-(triphenylmethoxy)-1-heptanol, particularly due to its non-destructive nature and applicability to less volatile compounds. researchgate.net

A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comacs.org The bulky, non-polar trityl group ensures strong retention on the stationary phase. Gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation from starting materials (e.g., 1,7-heptanediol) and by-products (e.g., triphenylmethanol). Detection is typically performed using a UV detector, as the phenyl rings of the trityl group exhibit strong absorbance, usually around 254 nm. This allows for sensitive and accurate quantification and for monitoring the progress of the reaction in which the compound is formed or consumed.

Derivatization Strategies for Enhanced Detection and Analysis of 7-(triphenylmethoxy)-1-heptanol and its Derivatives

The primary alcohol functional group of 7-(triphenylmethoxy)-1-heptanol is the principal target for derivatization. The bulky triphenylmethoxy group can introduce steric hindrance, which must be considered when selecting a derivatization reagent and optimizing reaction conditions.

Fluorescent and UV-Active Derivatization for Liquid Chromatography

For HPLC analysis, where detection is often based on UV-Visible absorption or fluorescence, derivatization is employed to introduce a chromophore or fluorophore into the 7-(triphenylmethoxy)-1-heptanol molecule. This is especially beneficial as the native molecule may lack a sufficiently strong chromophore for sensitive detection, particularly at low concentrations. journalajacr.comacademicjournals.org

A variety of reagents are available for the derivatization of alcohols to yield highly fluorescent or UV-active products. The choice of reagent often depends on the desired sensitivity and the specific instrumentation available.

Fluorescent Derivatization Reagents:

Fluorescent derivatization offers exceptional sensitivity, often reaching detection limits in the femtomole range. thermofisher.com Common strategies involve the use of reagents that react with the hydroxyl group to form fluorescent esters or urethanes.

One such class of reagents includes those that form esters. For instance, N-methylisatoic anhydride (B1165640) reacts with alcohols to produce blue-fluorescent N-methylanthraniloyl (MANT) esters. thermofisher.com Another approach involves the use of dansyl derivatives. m-Dansylaminophenylboronic acid, for example, can react with diols, but related dansyl chlorides can be used to derivatize alcohols to produce highly fluorescent sulfonates. thermofisher.com

Heating an acyl azide (B81097) with an alcohol in an organic solvent can lead to the formation of a stable and fluorescent urethane. Reagents like 7-methoxycoumarin-3-carbonyl azide and 7-diethylaminocoumarin-3-carbonyl azide are effective for this purpose. thermofisher.com

UV-Active Derivatization Reagents:

While generally less sensitive than fluorescence, UV derivatization is a robust and widely applicable technique. academicjournals.org The goal is to attach a moiety with a strong UV absorbance at a wavelength where background interference is minimal.

A common method for UV derivatization of alcohols is the formation of esters with aromatic acid chlorides, such as benzoyl chloride. journalajacr.com The resulting benzoate (B1203000) ester exhibits strong UV absorbance. Another strategy involves the use of reagents like 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP), which can react with halogenated compounds, but similar principles can be applied to activate the alcohol for reaction with a UV-active tag. nih.gov

The following table summarizes some common derivatization reagents for alcohols for HPLC analysis:

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Detection Method | Excitation (λex) / Emission (λem) or UV max (λmax) |

| N-Methylisatoic Anhydride | Hydroxyl | N-methylanthraniloyl (MANT) ester | Fluorescence | ~350 nm / ~446 nm thermofisher.com |

| Dansyl Chloride | Hydroxyl | Dansyl sulfonate | Fluorescence | Variable, depends on solvent |

| 7-Methoxycoumarin-3-carbonyl azide | Hydroxyl | Coumarin urethane | Fluorescence | Not specified |

| Benzoyl Chloride | Hydroxyl | Benzoate ester | UV-Visible | ~230 nm journalajacr.com |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Hydroxyl | Dinitrophenyl ether | UV-Visible | Not specified journalajacr.com |

| Phenyl isocyanate | Hydroxyl | Phenylurethane | UV-Visible | Not specified journalajacr.com |

Acetylation and Silylation Techniques for GC-MS Applications

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of polar analytes like 7-(triphenylmethoxy)-1-heptanol. nih.gov The process typically involves replacing the active hydrogen of the hydroxyl group with a less polar group.

Acetylation:

Acetylation is a well-established technique for derivatizing alcohols for GC-MS analysis. nih.gov This process involves the reaction of the alcohol with an acetylating agent, such as acetyl chloride or acetic anhydride, to form a more volatile acetate (B1210297) ester. The reaction is often catalyzed by a base like pyridine (B92270) or triethylamine (B128534). The resulting acetylated derivative of 7-(triphenylmethoxy)-1-heptanol would be 7-(triphenylmethoxy)heptyl acetate.

A study on the acylation of a structurally similar alcohol, pinacolyl alcohol, demonstrated that both acetyl and benzoyl chlorides could be used effectively. nih.gov These reactions yielded ester products with distinct retention times, facilitating their separation from matrix interferences. nih.gov

Silylation:

Silylation is one of the most common derivatization techniques for GC-MS. colostate.edu It involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This significantly reduces the polarity and increases the volatility of the compound. colostate.edu

A variety of silylating reagents are available, with varying reactivity and selectivity. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). colostate.edu For sterically hindered alcohols, a catalyst such as trimethylchlorosilane (TMCS) may be added to the silylating agent mixture. colostate.edu Given the bulky nature of the triphenylmethoxy group in 7-(triphenylmethoxy)-1-heptanol, the use of a more potent silylating agent or the addition of a catalyst might be necessary for efficient derivatization.

The following table outlines common derivatization techniques for alcohols for GC-MS analysis:

| Derivatization Technique | Reagent(s) | Resulting Derivative | Key Advantages |

| Acetylation | Acetyl Chloride, Acetic Anhydride | Acetate ester | Forms stable, volatile derivatives. nih.gov |

| Benzoylation | Benzoyl Chloride | Benzoate ester | Can provide different retention times compared to acetylation. nih.gov |

| Silylation (TMS) | BSTFA, MSTFA, with or without TMCS | Trimethylsilyl (TMS) ether | Highly effective at increasing volatility and thermal stability. colostate.edu |

| Silylation ( bulky silyl groups) | e.g., tert-Butyldimethylsilyl (TBDMS) chloride | TBDMS ether | Forms more stable derivatives, useful for mass spectral interpretation. |

Future Research Directions and Interdisciplinary Frontiers for 7 Triphenylmethoxy 1 Heptanol

Innovations in "Green" Chemistry and Sustainable Synthetic Procedures for Trityl-Protected Compounds

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly influencing the synthesis of compounds like 7-(triphenylmethoxy)-1-heptanol. sphinxsai.comdcatvci.org Traditional methods for introducing the trityl group often involve reagents and solvents with significant environmental footprints. rsc.org Future research will likely focus on developing more sustainable synthetic routes.

Key areas for innovation include:

Catalytic Tritylation: The development of catalytic methods for the introduction of the trityl group can minimize waste compared to stoichiometric approaches. researchgate.net

Atom Economy: Syntheses designed to maximize the incorporation of all materials used in the process into the final product are a cornerstone of green chemistry. dcatvci.org Future synthetic strategies for trityl-protected compounds will aim for higher atom economy.

Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as agricultural products, is a key principle of green chemistry. dcatvci.org Research into synthesizing the heptanol (B41253) portion of the molecule from biorenewable feedstocks could significantly improve its sustainability profile. mdpi.com

Exploration of Catalytic Roles and Lewis Acidity of Trityl-Derived Species in Organic Reactions

The trityl group is not merely a passive protecting group; its cationic form, the triphenylmethyl (trityl) cation, is a stable carbocation with significant utility as a Lewis acid catalyst. thieme-connect.comthieme-connect.comresearchgate.net This opens up avenues for exploring the catalytic potential of species derived from 7-(triphenylmethoxy)-1-heptanol and other trityl ethers.

The trityl cation can activate electrophiles, promoting a variety of organic transformations. researchgate.netresearchgate.net Its stability and versatility make it an attractive alternative to traditional metal-based Lewis acids. thieme-connect.comresearchgate.net Research in this area is focused on:

Expanding Catalytic Scope: Investigating the use of trityl cations in a wider range of reactions, including multicomponent syntheses and polymerizations. thieme-connect.comresearchgate.net

Tunable Lewis Acidity: The electronic properties of the trityl cation can be tuned by modifying the phenyl rings, allowing for the development of catalysts with tailored reactivity. researchgate.net

Heterogeneous Catalysis: Immobilizing trityl cation catalysts on solid supports, such as porous aromatic frameworks, can facilitate catalyst recovery and reuse, enhancing their sustainability. rsc.orgrsc.org This approach has shown that the catalytic activity of the tritylium (B1200429) ion can be significantly improved compared to free tritylium salts. rsc.orgrsc.org

Mechanistic Studies: Detailed mechanistic investigations into trityl cation-catalyzed reactions, such as the Hosomi-Sakurai allylation, are crucial for optimizing reaction conditions and expanding their applicability. nih.gov These studies can also elucidate the role of the counter-ion in the catalytic cycle. acs.org

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated and flow chemistry platforms offers numerous advantages, including increased efficiency, safety, and reproducibility. researchgate.netdurham.ac.ukyoutube.com The synthesis and manipulation of trityl-protected compounds like 7-(triphenylmethoxy)-1-heptanol are well-suited for these technologies.

Automated Solid-Phase Synthesis: The di-methoxy trityl (DMTr) group, a relative of the standard trityl group, is already widely used in the automated solid-phase synthesis of oligonucleotides due to its enhanced reactivity and selectivity for primary alcohols. total-synthesis.com

Flow Chemistry: Continuous flow processes can offer precise control over reaction parameters such as temperature and mixing, leading to higher yields and purity. youtube.com Flow chemistry also allows for the safe handling of potentially hazardous reagents and intermediates. durham.ac.uk The synthesis of heterocyclic compounds, a common application of trityl-protected building blocks, has been successfully demonstrated in flow systems. durham.ac.ukuc.pt

Multi-step Sequences: Flow chemistry enables the telescoping of multiple reaction steps, minimizing manual intervention and purification steps. durham.ac.uk This is particularly advantageous for complex syntheses involving protecting group manipulations.

Data-Driven Approaches and Machine Learning in Trityl Ether Research and Prediction

The application of data-driven approaches and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the discovery of new materials and reactions. researchgate.netrsc.orgrsc.org In the context of trityl ether chemistry, these tools can be applied to:

Predicting Reactivity: ML models can be trained to predict the reactivity of different trityl-protected alcohols, aiding in the selection of optimal protecting groups and reaction conditions. researchgate.netresearchgate.net This can help to avoid unnecessary protection and deprotection cycles in synthetic routes. acs.org

Optimizing Reaction Conditions: By analyzing large datasets of experimental results, ML algorithms can identify the optimal parameters for a given transformation, saving time and resources. researchgate.netnih.gov

Designing Novel Catalysts: Data-driven methods can be used to design new trityl-based Lewis acid catalysts with enhanced activity and selectivity. nih.gov

Accelerating Discovery: The integration of ML with automated synthesis platforms can create a closed-loop system for the rapid discovery and optimization of new chemical reactions and processes. preprints.orgvu.lt

Development of Smart Protecting Groups Based on Trityl Chemistry

The concept of "smart" protecting groups, which can be cleaved under specific, mild conditions in response to an external stimulus, is a rapidly developing area of research. The trityl group, with its inherent lability to acid, provides a versatile scaffold for the design of such systems. acs.orgnih.gov

Photolabile Trityl Groups: By introducing photo-responsive moieties into the trityl framework, it is possible to create protecting groups that can be removed with light. acs.orgnih.govresearchgate.net This allows for high spatial and temporal control over deprotection, which is valuable in applications such as the synthesis of microarrays and caged compounds. researchgate.net The efficiency of photochemical deprotection can be tuned by the electronic nature of the substituents on the phenyl rings. acs.orgnih.govresearchgate.net

Stimuli-Responsive Linkers: Trityl-based linkers that are sensitive to specific pH ranges can be used for the controlled release of drugs from nanoparticle delivery systems. acs.org The release kinetics can be tuned by modifying the substitution pattern on the trityl group. acs.org

Orthogonal Deprotection Strategies: The development of a suite of trityl-based protecting groups with varying lability allows for orthogonal deprotection strategies, where one group can be selectively removed in the presence of others. iris-biotech.desigmaaldrich.com This is crucial for the synthesis of complex molecules with multiple functional groups.

Q & A

Q. How can the solubility of 1-Heptanol, 7-(triphenylmethoxy)-, be experimentally determined in aqueous systems?

To measure solubility, use gravimetric or phase-separation methods over a temperature range (e.g., 5–403 K). Calibrate with known standards (e.g., 1-heptanol solubility data in water ). For hydrophobic analogs like triphenylmethanol derivatives, employ reverse-phase HPLC or partition coefficient (log P) measurements using shake-flask techniques . Validate results against thermodynamic models (e.g., UNIFAC) .

Q. What safety protocols are critical when handling 1-Heptanol derivatives in the lab?

Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste management . Monitor air quality using GC-MS for volatile organic compounds . Refer to GHS hazard classifications and CAMEO chemical databases for emergency response .

Q. How can NMR spectroscopy resolve structural ambiguities in 1-Heptanol derivatives?

Acquire ¹H and ¹³C NMR spectra with deuterated solvents (e.g., CDCl₃). For 1-heptanol analogs, the alcohol proton (Ha) appears as a broad singlet (~3.7 ppm), while adjacent protons (Hb) split into triplets due to coupling . Use 2D techniques (COSY, HSQC) to confirm connectivity and distinguish triphenylmethoxy group signals (~7.2–7.5 ppm for aromatic protons) .

Advanced Research Questions

Q. How do molecular dynamics simulations predict the thermodynamic behavior of 1-Heptanol derivatives?

Parameterize force fields (e.g., TAMie) using vapor-liquid equilibrium data for 1-heptanol to simulate properties like saturation vapor pressure and heat capacity. Validate against experimental results (e.g., DIPPR correlations) . For 7-(triphenylmethoxy) derivatives, incorporate polarizable charges for the aromatic ether group to improve accuracy .

Q. What mechanistic insights govern the esterification kinetics of 1-Heptanol derivatives with sulfuric acid?

Conduct FTIR and GC-MS to track organosulfate formation. Monitor esterification via C-O stretching bands (~1200 cm⁻¹) and quantify intermediates. Use pseudo-first-order kinetics with Arrhenius analysis to determine activation energy. For sterically hindered derivatives (e.g., 7-(triphenylmethoxy)-), expect slower kinetics due to reduced accessibility of the hydroxyl group .

Q. How does the triphenylmethoxy group influence environmental mobility in soil-water systems?

Calculate the soil adsorption coefficient (Koc) using the regression equation:

For 1-heptanol (log P ≈ 2.62), Koc ≈ 74, indicating high mobility . The bulky triphenylmethoxy group may reduce mobility by increasing hydrophobicity (log P > 4). Validate using column chromatography with soil analogs and tracer studies (e.g., 1-heptanol vs. IPA retardation in partitioning experiments) .

Q. What challenges arise in quantifying 1-Heptanol derivatives via gas chromatography (GC)?

Calibrate GC response factors using internal standards (e.g., 1-nonanol). Correct for detector bias: 1-heptanol’s response factor is ~3.86× higher than 2-butanol due to higher electron-capture cross-sections . For derivatives with low volatility (e.g., 7-(triphenylmethoxy)-), use derivatization (silylation) to enhance detectability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.